molecular formula C14H19ClN2O B7986185 N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide

Cat. No.: B7986185
M. Wt: 266.76 g/mol
InChI Key: JBBCJUQSPWNPKL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a useful research compound. Its molecular formula is C14H19ClN2O and its molecular weight is 266.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety , characterized by the molecular formula C14H19ClN2OC_{14}H_{19}ClN_2O. Its unique structure contributes to its diverse biological activities, particularly in modulating neurotransmitter systems and interacting with various receptors.

This compound functions primarily through its interactions with specific molecular targets, including enzymes and receptors. The chloroacetamide group allows for nucleophilic substitution reactions, making it versatile for further chemical modifications. Research indicates that this compound may act as an antagonist or agonist at muscarinic receptors, which are critical in cognitive functions and neurological processes.

Neurotransmitter Modulation

The compound has shown significant potential in modulating neurotransmitter systems. Studies suggest that it may selectively interact with muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. This interaction may lead to alterations in neurotransmission, affecting cognitive functions.

Antimicrobial Properties

While the primary focus has been on its neurological applications, preliminary studies also indicate potential antimicrobial activity . Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinctions between this compound and other related compounds:

Compound NameKey FeaturesDifferences
N-BenzylpiperidineLacks chloroacetamide groupLess versatile due to missing functional groups
CyclopropylacetamideLacks piperidine and benzyl groupsLimited applications in biological studies
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamideContains isopropyl instead of cyclopropylDifferent reactivity profiles due to substituents
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamideSimilar structure but features a pyrrolidine ringVariations in biological activity based on ring type

Case Studies and Research Findings

Properties

IUPAC Name

N-[(3R)-1-benzylpiperidin-3-yl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCJUQSPWNPKL-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.